molecular formula C15H19NO B7457705 N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No. B7457705
M. Wt: 229.32 g/mol
InChI Key: QNIMOCRLJKAQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CTA) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTA belongs to the class of cyclopropyl amides and has been synthesized using a variety of methods.

Mechanism of Action

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exerts its therapeutic effects through the inhibition of protein aggregation. This compound binds to the hydrophobic regions of Aβ peptides and alpha-synuclein, preventing their aggregation into toxic oligomers and fibrils. This compound also stabilizes the monomeric forms of these proteins, which are less toxic than their aggregated forms.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo. This compound does not affect cell viability or induce cell death at concentrations up to 100 µM. This compound also does not affect the viability of primary neurons or astrocytes at concentrations up to 50 µM. This compound has been shown to cross the blood-brain barrier in mice, indicating its potential for central nervous system (CNS) drug delivery.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several advantages for lab experiments, including its low toxicity, ability to cross the blood-brain barrier, and potential for CNS drug delivery. However, this compound is a relatively new compound and has not been extensively studied in vivo. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One direction is to further study its mechanism of action and its effects on protein aggregation in vitro and in vivo. Another direction is to investigate its potential for drug delivery to the CNS and its efficacy in animal models of neurodegenerative diseases. Additionally, this compound could be modified to improve its pharmacokinetics and pharmacodynamics, potentially leading to the development of more effective therapeutics for neurodegenerative diseases.

Synthesis Methods

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been synthesized using various methods, including a one-pot synthesis and a three-step synthesis. The one-pot synthesis involves the reaction of 2-cyclopropylacetic acid with 2-naphthylamine in the presence of a catalyst. The three-step synthesis involves the reaction of 2-cyclopropylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-naphthylamine to form the amide.

Scientific Research Applications

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in the pathogenesis of Parkinson's disease.

properties

IUPAC Name

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(16-14-7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h5-6,9,14H,1-4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIMOCRLJKAQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.